N-(1-Deoxy-D-fructosyl)-L-proline N-(1-Deoxy-D-fructosyl)-L-proline
Brand Name: Vulcanchem
CAS No.: 29118-61-4
VCID: VC21176599
InChI: InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1
SMILES: C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O
Molecular Formula: C₁₁H₁₉NO₇
Molecular Weight: 277.27 g/mol

N-(1-Deoxy-D-fructosyl)-L-proline

CAS No.: 29118-61-4

Cat. No.: VC21176599

Molecular Formula: C₁₁H₁₉NO₇

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Deoxy-D-fructosyl)-L-proline - 29118-61-4

Specification

CAS No. 29118-61-4
Molecular Formula C₁₁H₁₉NO₇
Molecular Weight 277.27 g/mol
IUPAC Name (2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1
Standard InChI Key QQBMYMKLRZUCDK-JZKKDOLYSA-N
Isomeric SMILES C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O
SMILES C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O
Canonical SMILES C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator